(2Z)-2-(2-Ethoxy-2-oxoethoxy)imino-2-(2-formamido-1,3-thiazol-4-yl)acetic acid
(2Z)-2-(2-Ethoxy-2-oxoethoxy)imino-2-(2-formamido-1,3-thiazol-4-yl)acetic acid
Brand Name:
Vulcanchem
CAS No.:
68401-60-5
VCID:
VC20888532
InChI:
InChI=1S/C10H11N3O6S/c1-2-18-7(15)3-19-13-8(9(16)17)6-4-20-10(12-6)11-5-14/h4-5H,2-3H2,1H3,(H,16,17)(H,11,12,14)/b13-8-
SMILES:
CCOC(=O)CON=C(C1=CSC(=N1)NC=O)C(=O)O
Molecular Formula:
C10H11N3O6S
Molecular Weight:
301.28 g/mol
(2Z)-2-(2-Ethoxy-2-oxoethoxy)imino-2-(2-formamido-1,3-thiazol-4-yl)acetic acid
CAS No.: 68401-60-5
Cat. No.: VC20888532
Molecular Formula: C10H11N3O6S
Molecular Weight: 301.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 68401-60-5 |
|---|---|
| Molecular Formula | C10H11N3O6S |
| Molecular Weight | 301.28 g/mol |
| IUPAC Name | (2Z)-2-(2-ethoxy-2-oxoethoxy)imino-2-(2-formamido-1,3-thiazol-4-yl)acetic acid |
| Standard InChI | InChI=1S/C10H11N3O6S/c1-2-18-7(15)3-19-13-8(9(16)17)6-4-20-10(12-6)11-5-14/h4-5H,2-3H2,1H3,(H,16,17)(H,11,12,14)/b13-8- |
| Standard InChI Key | VZRKYOWOWILIHD-JYRVWZFOSA-N |
| Isomeric SMILES | CCOC(=O)CO/N=C(/C1=CSC(=N1)NC=O)\C(=O)O |
| SMILES | CCOC(=O)CON=C(C1=CSC(=N1)NC=O)C(=O)O |
| Canonical SMILES | CCOC(=O)CON=C(C1=CSC(=N1)NC=O)C(=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator